5-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)isoxazole-3-carboxamide
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Overview
Description
5-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
The primary target of this compound is the norepinephrine-dopamine reuptake system . It functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, leading to the compound’s stimulant effects .
Biochemical Pathways
The compound affects the norepinephrine-dopamine reuptake pathway. By inhibiting the reuptake of these neurotransmitters, it alters the balance of these chemicals in the brain . The downstream effects of this action can include increased alertness, energy, and focus, among other effects .
Pharmacokinetics
The compound is metabolized in the liver, with hydroxylation, demethylation, and deamination being common metabolic pathways . It is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one . The final major metabolic product is thiophene-2-carboxylic acid, which is very hydrophilic and is excreted in urine .
Result of Action
The molecular and cellular effects of the compound’s action include increased neurotransmission due to the inhibition of norepinephrine and dopamine reuptake . This can lead to a range of effects, including increased alertness, energy, and focus .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and stability can be affected by the pH of the environment . Additionally, the presence of other substances can influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)isoxazole-3-carboxamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Introduction of Phenyl and Thiophene Groups: The phenyl and thiophene groups can be introduced through various coupling reactions, such as Suzuki or Stille coupling.
Formation of Carboxamide Group: The carboxamide group can be formed by reacting the isoxazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:
Catalysts: Using catalysts like palladium or copper to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-phenylisoxazole-3-carboxamide: Lacks the thiophene and propan-2-yl groups.
N-(1-(thiophen-2-yl)propan-2-yl)isoxazole-3-carboxamide: Lacks the phenyl group.
5-phenyl-N-(1-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide: Has an ethyl group instead of a propan-2-yl group.
Uniqueness
5-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)isoxazole-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-phenyl-N-(1-thiophen-2-ylpropan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12(10-14-8-5-9-22-14)18-17(20)15-11-16(21-19-15)13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNQVVOEAYJNBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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